1,1,1-trifluoro-7-methyloctane-2,4-dione

Description

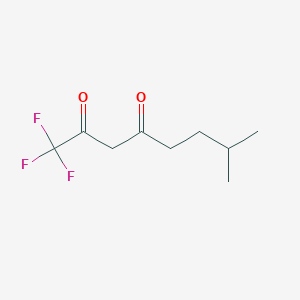

1,1,1-Trifluoro-7-methyloctane-2,4-dione is a fluorinated β-diketone characterized by a linear octane backbone substituted with a trifluoromethyl group at the 1-position and a methyl group at the 7-position. The 2,4-dione moiety imparts keto-enol tautomerism, while the electron-withdrawing trifluoromethyl group enhances electrophilicity and metabolic stability. Its synthesis likely involves fluorination of a preformed diketone or nucleophilic substitution using trifluoromethylating agents.

Properties

CAS No. |

14189-31-2 |

|---|---|

Molecular Formula |

C9H13F3O2 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1,1,1-trifluoro-7-methyloctane-2,4-dione |

InChI |

InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |

InChI Key |

CODKKBRZQLFZKF-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(=O)CC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CCC(=O)CC(=O)C(F)(F)F |

Other CAS No. |

14189-31-2 |

Synonyms |

1,1,1-Trifluoro-7-methyl-2,4-octanedione |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,1,1-trifluoro-7-methyloctane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1,1-trifluoro-7-methyloctane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves its ability to act as an acid or base by donating or accepting protons . This property allows it to participate in various chemical reactions, including complexation with metals and catalysis of organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Features

Key Observations :

Physicochemical Properties

- The trifluoromethyl group increases thermal and oxidative stability compared to non-fluorinated analogs.

- Symmetrical diones (e.g., cyclohexane-1,4-dione ) exhibit unique NMR shifts due to equivalent methylene groups, unlike the asymmetric target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.